3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5(2)8-7-3-6(10(13)14)4-11-9(7)15-12-8/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCUAWIPNDEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923205-85-0 | |
| Record name | 3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid involves several steps. One common synthetic route includes the protection of isopropylidene, protection of 3-OH using a benzyl group, deprotection of 5,6-isopropylidene, oxidation by sodium periodate (NaIO4), and olefination via the HEW-Wittig method . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .
Chemical Reactions Analysis
3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation leads to various downstream effects, including the regulation of gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between 3-isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid and related heterocyclic derivatives:
Key Comparative Insights:
Core Heterocycle Influence: Isoxazole vs. Pyrazole: Isoxazolo[5,4-b]pyridine derivatives (e.g., the target compound) exhibit pronounced cytotoxicity, likely due to the electron-deficient isoxazole ring enhancing interactions with apoptotic pathways . In contrast, pyrazolo[3,4-b]pyridine derivatives (e.g., NAMPT inhibitors) target metabolic enzymes, leveraging the pyrazole ring’s ability to mimic nicotinamide . Pyrrolo-isoxazole Hybrids: Pyrrolo[3,2-d]isoxazole derivatives demonstrate superior anticancer selectivity, possibly due to enhanced membrane permeability from the pyrrole moiety .
Substituent Effects :
- Isopropyl Group : The 3-isopropyl substituent in the target compound likely increases lipophilicity, improving blood-brain barrier penetration compared to methyl or ethyl analogs (e.g., 3-methyl derivatives in ).
- Carboxylic Acid Position : The 5-COOH group in isoxazolo/pyrazolo derivatives is critical for target binding. For example, pyrazolo-5-carboxylic acid amides inhibit NAMPT via interactions with the enzyme’s active site , while ester derivatives (e.g., 5-COOR) in A1 receptor antagonists enhance bioavailability .
Therapeutic Applications :
- Anticancer : Isoxazolo[5,4-b]pyridine derivatives show broad cytotoxicity, whereas pyrazolo-based compounds (e.g., FK866) specifically induce apoptosis via NAD+ depletion .
- Antimicrobial : Isoxazolo[5,4-b]azepine-dione derivatives () and pyridine-based copper complexes () exhibit potent antibacterial activity, suggesting the scaffold’s versatility against microbial targets.
Selectivity and Toxicity: Derivatives with lower molecular weight (e.g., pyrrolo-isoxazole) show reduced toxicity in normal cells , while bulky substituents (e.g., isopropyl) may enhance tumor specificity. NAMPT inhibitors like FK866 require coadministration with nicotinic acid to mitigate retinal toxicity, highlighting the importance of structural optimization for safety .
Biological Activity
Anticancer Potential
Recent studies on similar heterocyclic compounds have indicated significant potential in anticancer applications. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown notable antiproliferative effects against various cancer cell lines, including MCF-7 and HeLa cells. These compounds often act by inhibiting tubulin polymerization, which is crucial for cancer cell division and proliferation .
Table 1 summarizes the biological activities observed in related compounds:
| Compound Type | Cell Lines Tested | Activity Observed |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | MCF-7, MDA-MB-231, HeLa | Antiproliferative; G2/M phase arrest |
| Isoxazole derivatives | Various | Antimicrobial and anti-inflammatory |
The mechanism by which these compounds exert their effects typically involves interaction with tubulin at the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular modeling studies suggest that structural modifications can enhance binding affinity and specificity for tubulin .
Other Biological Activities
While specific studies on 3-isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid are scarce, related isoxazole and pyridine derivatives have exhibited a range of biological activities:
- Antimicrobial : Some derivatives have shown efficacy against bacterial strains.
- Anti-inflammatory : Certain compounds have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Study 1: Synthesis and Evaluation of Analogues
In a recent study evaluating novel pyrazolo[3,4-b]pyridine analogues, researchers synthesized various derivatives and assessed their biological activities. Notably, one analogue demonstrated significant antiproliferative effects across multiple cancer cell lines, suggesting that structural features similar to those in this compound could yield promising results in future studies .
Case Study 2: Mechanistic Studies on Tubulin Inhibition
A mechanistic investigation into the action of pyrazolo[3,4-b]pyridines revealed that these compounds bind to the colchicine site on tubulin. This binding disrupts normal microtubule formation and function, leading to cell cycle arrest. These findings provide a framework for understanding how similar compounds might function biologically .
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid, and what catalysts are commonly employed?
- Methodological Answer: The compound can be synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and functional group modifications. Catalysts such as palladium (e.g., Pd(PPh₃)₄) or copper (e.g., CuI) are often used to facilitate coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize reaction efficiency. Post-synthetic steps may include acid hydrolysis to yield the carboxylic acid moiety .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., tR = 5.7 min) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for assessing purity. Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) can remove impurities. Mass spectrometry (ESI-MS) confirms molecular weight accuracy (e.g., [M+Na]<sup>+</sup> peaks) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer: Use NIOSH-approved PPE, including nitrile gloves, face shields, and safety glasses. Conduct reactions in a fume hood to minimize inhalation risks. Store the compound at 2–8°C in airtight containers to prevent degradation. Emergency protocols require immediate decontamination of exposed skin with water and medical consultation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer: Optimize temperature (e.g., 80–110°C for cyclization), solvent polarity (DMF for high dielectric constant), and catalyst loading (5–10 mol% Pd). Kinetic studies using in-situ IR or HPLC monitoring can identify rate-limiting steps. For example, increasing reaction time from 12 to 24 hours improved yields from 48% to 62% in analogous isoxazoline syntheses .
Q. What analytical techniques are most effective for resolving contradictions in spectral data during structural elucidation?
- Methodological Answer: Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals. Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, as demonstrated in studies of related pyridine-carboxylic acids. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formulas .
Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?
- Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC against S. aureus) and computational docking (e.g., binding to DNA gyrase) can identify pharmacophores. For instance, chlorophenyl derivatives showed 4-fold greater potency than methyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
